
(2-Bromo-4-fluorophenyl)methanethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Bromo-4-fluorophenyl)methanethiol is an organosulfur compound with the molecular formula C7H6BrFS It is characterized by the presence of a bromine atom at the second position, a fluorine atom at the fourth position, and a methanethiol group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-4-fluorophenyl)methanethiol typically involves the reaction of 2-bromo-4-fluoroaniline with methanethiol in the presence of a copper (I) salt. The reaction proceeds under mild conditions, often requiring a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate. The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control to maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions: (2-Bromo-4-fluorophenyl)methanethiol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or sodium periodate.
Reduction Reactions: The compound can be reduced to form the corresponding hydrocarbon derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, alkoxides), solvents (e.g., THF, ethanol), bases (e.g., potassium carbonate), and catalysts (e.g., palladium).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, sodium periodate), solvents (e.g., water, acetonitrile).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether, THF).
Major Products:
Substitution: Various substituted phenylmethanethiols.
Oxidation: Disulfides, sulfonic acids.
Reduction: Hydrocarbon derivatives.
Aplicaciones Científicas De Investigación
(2-Bromo-4-fluorophenyl)methanethiol has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential as a precursor in the synthesis of pharmaceuticals.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.
Biological Studies: The compound is studied for its interactions with biological molecules and potential biological activities.
Mecanismo De Acción
The mechanism of action of (2-Bromo-4-fluorophenyl)methanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in biological molecules, leading to modifications in their structure and function. The bromine and fluorine atoms can participate in halogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity .
Comparación Con Compuestos Similares
(2-Bromo-4-fluorophenyl)methylsulfane: Similar structure but with a methylsulfane group instead of a methanethiol group.
(2-Bromo-4-fluorophenyl)acrylamide: Contains an acrylamide group, used in different applications.
(2-Bromo-4-fluorophenyl)thiophene: Contains a thiophene ring, used in material science and organic electronics.
Uniqueness: (2-Bromo-4-fluorophenyl)methanethiol is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both bromine and fluorine atoms, along with the thiol group, makes it a versatile compound for various chemical transformations and research applications.
Propiedades
Fórmula molecular |
C7H6BrFS |
|---|---|
Peso molecular |
221.09 g/mol |
Nombre IUPAC |
(2-bromo-4-fluorophenyl)methanethiol |
InChI |
InChI=1S/C7H6BrFS/c8-7-3-6(9)2-1-5(7)4-10/h1-3,10H,4H2 |
Clave InChI |
HUKYPGJEXPYZBE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1F)Br)CS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



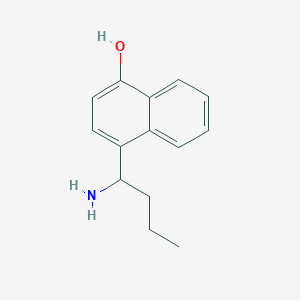


![2-[(4-Methylphenyl)methyl]-2H-1,2,3-triazol-4-amine](/img/structure/B13081998.png)
![1-[Methyl(propan-2-yl)sulfamoyl]pyrrolidine-3-carboxylic acid](/img/structure/B13082001.png)
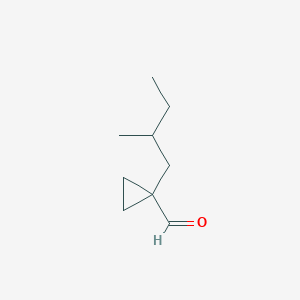
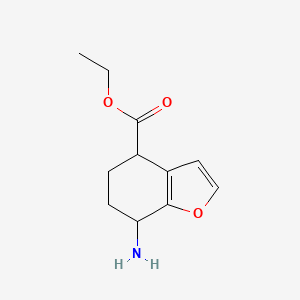
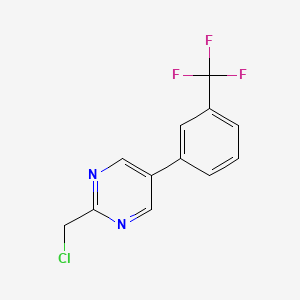
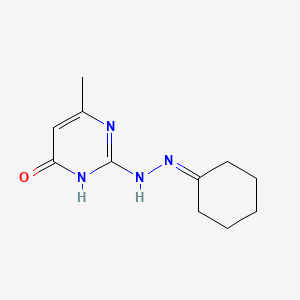
![2-(Bromomethyl)-3-methylbenzo[d]thiazol-3-ium bromide](/img/structure/B13082023.png)
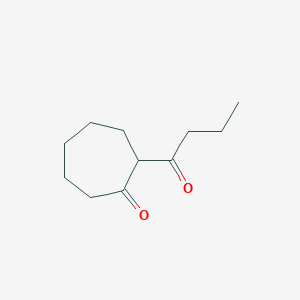
![(4Z)-4-[[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]methylidene]-1,3-thiazolidine-2,5-dione](/img/structure/B13082039.png)

